molecular formula C17H17ClN2OS B2547222 N-(5-chloro-2-methoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide CAS No. 690247-65-5

N-(5-chloro-2-methoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide

Cat. No.: B2547222
CAS No.: 690247-65-5
M. Wt: 332.85
InChI Key: BTWJMSBGUZRZBY-UHFFFAOYSA-N
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Description

“N-(5-chloro-2-methoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide” is a chemical compound. Its exact properties and applications are not available in the current literature .


Molecular Structure Analysis

The molecular structure of this compound is not available in the current literature .


Chemical Reactions Analysis

The chemical reactions involving this compound are not documented in the current literature .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not documented in the current literature .

Scientific Research Applications

Corrosion Inhibition

N-(5-chloro-2-methoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide analogs have been explored for their corrosion inhibition properties. An experimental and empirical assessment highlighted the effectiveness of 8-hydroxyquinoline analogs as corrosion inhibitors for steel in hydrochloric acid solutions. These studies employed weight loss and electrochemical measurements, indicating that these compounds act as mixed-type inhibitors with notable anodic effectiveness. The correlation between molecular structures and inhibitory activity was analyzed using density functional theory (DFT) and molecular dynamics (MD) simulations, demonstrating the compounds' efficacy in preventing corrosion (H. About et al., 2020).

Urease Inhibition

Research has also been conducted on the urease inhibitory potential of N-Aryl-3,4-dihydroisoquinoline carbothioamide analogues. A series of these compounds were synthesized and subjected to in vitro urease inhibition studies, identifying several analogues with significant inhibitory potential. The study revealed that compounds bearing electron-donating groups exhibited superior activity, with molecular docking studies providing insights into the protein-ligand interaction profiles against the urease target (F. Ali et al., 2021).

Anticancer Activity

The anticancer activities of methoxy-substituted compounds, including those related to the chemical structure , have been investigated. These studies focused on the synthesis and evaluation of compounds for their potential to inhibit tubulin polymerization, a critical mechanism in cancer cell growth and proliferation. Derivatives demonstrated varying degrees of activity, with some showing potent cytostatic effects and disruption of microtubule assembly, comparable to known anticancer agents like colchicine (R. Gastpar et al., 1998).

Mechanism of Action

The mechanism of action of this compound is not documented in the current literature .

Safety and Hazards

The safety and hazards associated with this compound are not documented in the current literature .

Future Directions

The future directions for the study of this compound are not documented in the current literature .

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2OS/c1-21-16-7-6-14(18)10-15(16)19-17(22)20-9-8-12-4-2-3-5-13(12)11-20/h2-7,10H,8-9,11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTWJMSBGUZRZBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=S)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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